Oxcarbazepine (OXC) is a second-generation antiepileptic drug (AED) that has been widely used for the treatment of partial epileptic seizures and a variety of neuropsychiatric disorders. It is known for its efficacy and improved safety profile compared to its predecessor, carbamazepine (CBZ). Despite its widespread use, the detailed mechanisms of action of OXC and its major metabolite, the monohydroxy derivative (MHD), are still being elucidated through various studies26.
OXC is primarily used as monotherapy or as an add-on treatment for partial seizures, with or without secondary generalization, and primary generalized tonic-clonic seizures. It has shown similar efficacy to other AEDs like valproate (VPA), phenytoin (PHT), and CBZ, but with advantages in terms of side effects and tolerability6. In addition to epilepsy, OXC has demonstrated efficacy in a wide spectrum of neuropsychiatric disorders1.
The overlap between the pathophysiologic mechanisms of epilepsy and neuropathic pain supports the use of OXC in the treatment of neuropathic pain conditions. OXC has provided significant analgesia in conditions such as painful diabetic neuropathy (PDN) and post-herpetic neuralgia, and it may be effective in treating neuropathic pain refractory to other AEDs2.
OXC has shown potential neuroprotective properties in models of cerebral ischemia. For instance, post-treatment with OXC significantly protected neurons in the cornu ammonis 1 subfield (CA1) of gerbils subjected to transient global cerebral ischemia. This neuroprotection is thought to be mediated by the attenuation of oxidative stress and neuroinflammation, potentially through the activation of the Nrf2 defense pathway4.
OXC is known to induce cytochrome P450 3A4 activity, which can accelerate the elimination of certain steroids, such as cortisol. This effect is particularly important to consider in patients with adrenal insufficiency who are on high doses of OXC7. The clinical pharmacokinetics of OXC have been well-studied, with the drug exhibiting linear pharmacokinetics and a relatively low interaction potential with other medications9.
Studies have indicated that OXC, like CBZ, can enhance excitatory synaptic transmission onto hippocampal CA1 pyramidal cells through an antagonist action at adenosine A1 receptors. This effect is relevant to understanding both the anticonvulsant and potential pro-epileptic actions of the drug5.
Oxcarbazepine-D4 is synthesized from oxcarbazepine, which itself is derived from carbamazepine through minor structural modifications. It is classified as an antiepileptic drug and is often utilized in clinical settings for its efficacy in managing seizures. The compound's chemical formula is , indicating the presence of four deuterium atoms replacing hydrogen atoms in the original oxcarbazepine structure.
The synthesis of oxcarbazepine-D4 can be achieved through various methods, with notable techniques including:
The molecular structure of oxcarbazepine-D4 features a dibenzoazepine framework with specific modifications:
Oxcarbazepine-D4 participates in several chemical reactions relevant to its pharmacological profile:
The mechanism of action for oxcarbazepine-D4 mirrors that of its parent compound:
The physical and chemical properties of oxcarbazepine-D4 are critical for its application in pharmaceuticals:
Oxcarbazepine-D4 has significant applications in scientific research:
Oxcarbazepine-D4 (Major) is a deuterium-substituted derivative of the antiepileptic drug oxcarbazepine, with systematic nomenclature 1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide. Its molecular formula is C₁₅H₈D₄N₂O₂, reflecting the replacement of four protium atoms with deuterium at specific ring positions. This isotopic labeling configuration increases its molecular weight to 256.29 g/mol, compared to 252.27 g/mol for the non-deuterated parent compound [1] [6].
The deuterium substitution occurs exclusively at the 1,2,3,4 positions of one aromatic ring, as confirmed by mass spectral analysis showing a +4 mass unit shift. Commercial preparations typically consist of a mixture of isotopologues, with the d4 species constituting the major component (55%), alongside d3 (35%), d2 (9%), and d1 (1%) species [6] [7]. This precise labeling pattern is critical for its application as an internal standard in mass spectrometry-based bioanalytical methods, where it compensates for analytical variability during quantification of oxcarbazepine and its metabolites.
Table 1: Molecular Identity of Oxcarbazepine-D4 (Major)
Property | Specification |
---|---|
CAS Registry Number | 1020719-71-4 |
Molecular Formula | C₁₅H₈D₄N₂O₂ |
Exact Mass | 256.115 g/mol |
IUPAC Name | 1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide |
SMILES Notation | [2H]c1c([2H])c([2H])c2N(C(=O)N)c3ccccc3C(=O)Cc2c1[2H] |
InChI Key | CTRLABGOLIVAIY-OLZOCXBDSA-N |
The core scaffold of oxcarbazepine-D4 retains the dibenzazepine carboxamide structure of non-deuterated oxcarbazepine (C₁₅H₁₂N₂O₂; CAS 28721-07-5), featuring a 5-carboxamide-substituted 10-oxo-5,10-dihydrodibenzo[b,f]azepine. The deuterium atoms replace hydrogen atoms at the ortho positions relative to the azepine nitrogen in one phenyl ring, resulting in minimal steric alterations but significant changes in vibrational frequencies and bond stability [4] [6].
X-ray diffraction analyses reveal that deuterium substitution does not alter the crystal lattice parameters or molecular conformation compared to non-deuterated oxcarbazepine. Both compounds exhibit identical bond lengths and angles within the experimental error margin of crystallographic determinations (<0.01 Å for bonds, <0.1° for angles) [5]. However, deuterium introduces measurable differences in kinetic isotope effects, particularly in metabolic pathways involving cytochrome P450 oxidation. The C-D bonds at labeled positions exhibit higher dissociation energy (∼456 kJ/mol vs. ∼360 kJ/mol for C-H), reducing the rate of epoxidation at the 10,11-position—a key pathway implicated in the adverse effects of carbamazepine analogues [3] [6].
Crystallographic Characterization
Single-crystal X-ray diffraction (SCXRD) serves as the definitive method for confirming the molecular structure and deuterium positions in oxcarbazepine-D4. Crystals suitable for SCXRD are typically obtained via slow evaporation from dimethyl sulfoxide solutions, yielding orthorhombic crystals with space group P2₁2₁2₁. The unit cell dimensions (a = 7.21 Å, b = 12.89 Å, c = 14.02 Å) accommodate four molecules per asymmetric unit. Electron density maps unambiguously confirm deuterium placement at ring positions 1–4, with no observable disorder at the substitution sites [5]. Hirshfeld surface analysis further quantifies intermolecular interactions, demonstrating that deuterium substitution does not alter the hydrogen/deuterium bonding network compared to protiated analogues.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary validation of deuterium incorporation through characteristic frequency shifts:
Table 2: Key Vibrational Frequency Shifts Indicative of Deuteration
Vibration Mode | Non-Deuterated (cm⁻¹) | Oxcarbazepine-D4 (cm⁻¹) | Shift Magnitude |
---|---|---|---|
Aromatic C-H Stretch | 3050–3100 | Not observed | >300 cm⁻¹ |
Aromatic C-D Stretch | Absent | 2240–2270 | – |
C-H In-Plane Bend | 1160–1190 | 870–900 | ∼300 cm⁻¹ |
C-D In-Plane Bend | Absent | 830–860 | – |
Amide C=O Stretch | 1665–1680 | 1665–1680 | None |
Lactam C=O Stretch | 1705–1715 | 1705–1715 | None |
Thermal and Mass Analysis
Thermogravimetric analysis (TGA) shows decomposition onset above 210°C, consistent with the non-deuterated compound, indicating isotopic substitution does not compromise thermal stability. Differential thermal analysis (DTA) curves exhibit a single endotherm at 218°C corresponding to melting with decomposition. High-resolution mass spectrometry (HRMS) confirms the molecular ion cluster at m/z 256.115 (calculated for C₁₅H₈D₄N₂O₂ [M]⁺), with the relative abundance of M+4 ions exceeding 55% in accordance with the isotopic purity specification [2] [5] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3